
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a pyrrole ring substituted with a dimethylaminoethyl group and a chlorophenoxyacetyl group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride typically involves the following steps:
Formation of the Chlorophenoxyacetyl Intermediate: This step involves the reaction of p-chlorophenol with chloroacetyl chloride in the presence of a base such as pyridine to form p-chlorophenoxyacetyl chloride.
Pyrrole Ring Formation: The p-chlorophenoxyacetyl chloride is then reacted with 2-(dimethylamino)ethylamine to form the desired pyrrole ring structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-((p-Chlorophenoxy)acetyl)-1-(2-(dimethylamino)ethyl)pyrrole monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in
Propriétés
Numéro CAS |
14646-85-6 |
|---|---|
Formule moléculaire |
C16H20Cl2N2O2 |
Poids moléculaire |
343.2 g/mol |
Nom IUPAC |
2-[2-[2-(4-chlorophenoxy)acetyl]pyrrol-1-yl]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C16H19ClN2O2.ClH/c1-18(2)10-11-19-9-3-4-15(19)16(20)12-21-14-7-5-13(17)6-8-14;/h3-9H,10-12H2,1-2H3;1H |
Clé InChI |
UXRVEOAAQYDLOE-UHFFFAOYSA-N |
SMILES canonique |
C[NH+](C)CCN1C=CC=C1C(=O)COC2=CC=C(C=C2)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



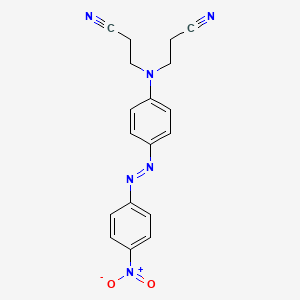
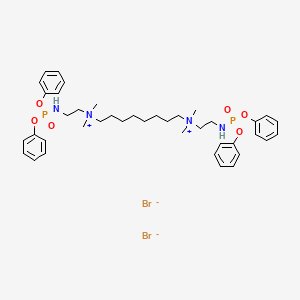
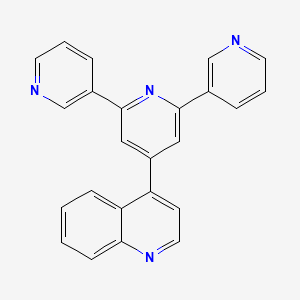
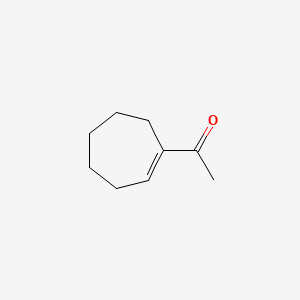
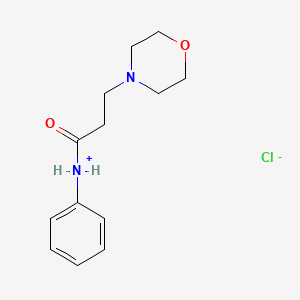
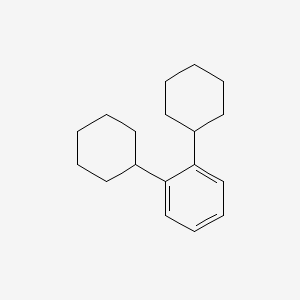
![(E)-[(4-methoxyphenyl)-phenylmethylidene]hydrazine](/img/structure/B13731271.png)
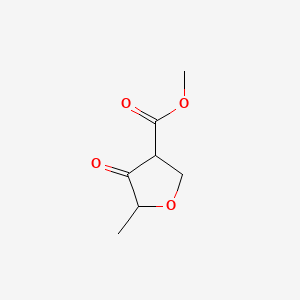

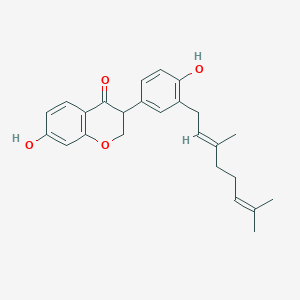

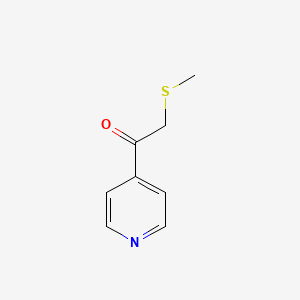
![Bicyclo[4.1.0]heptan-7-ol](/img/structure/B13731318.png)
